

# Application Notes and Protocols for Trehalose C14 in Cryopreservation Techniques

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## Compound of Interest

Compound Name: Trehalose C14

Cat. No.: B12372939

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Cryopreservation is a cornerstone of modern biotechnology and medicine, enabling the long-term storage of valuable biological materials. While cryoprotective agents (CPAs) are essential to mitigate cellular damage during freezing, traditional CPAs like dimethyl sulfoxide (DMSO) can exhibit cytotoxicity. Trehalose, a naturally occurring non-reducing disaccharide, has emerged as a promising, less toxic alternative or supplement to conventional CPAs.<sup>[1][2][3]</sup> Its cryoprotective effects are attributed to two primary mechanisms: the "water replacement hypothesis," where trehalose molecules hydrogen bond with cellular membranes and proteins to maintain their native structure, and the "vitrification hypothesis," where it promotes a glassy state, preventing the formation of damaging ice crystals.<sup>[1]</sup>

A significant challenge in utilizing trehalose is its low permeability across the mammalian cell membrane.<sup>[1]</sup> Consequently, its effectiveness is greatly enhanced when present on both the intra- and extracellular sides of the membrane. This has led to the development of various strategies to facilitate its intracellular delivery. One effective method is "freeze-induced uptake," where the physical stresses of freezing temporarily increase membrane permeability, allowing trehalose to enter the cell.

Radiolabeled trehalose, specifically Carbon-14 labeled trehalose (**Trehalose C14**), is an invaluable tool for researchers to accurately quantify the intracellular uptake of trehalose and optimize cryopreservation protocols. By tracing the <sup>14</sup>C isotope, scientists can precisely

measure the amount of trehalose that has entered the cells, correlating this with post-thaw viability and functional recovery.

These application notes provide detailed protocols for utilizing **Trehalose C14** in the cryopreservation of mammalian cells, focusing on the freeze-induced uptake method, quantification of intracellular trehalose, and assessment of post-thaw cell viability.

## Key Applications of Trehalose C14 in Cryopreservation

- **Optimization of Cryopreservation Protocols:** Determine the optimal extracellular trehalose concentration and cooling rates to maximize intracellular uptake and cell survival.
- **Mechanism of Action Studies:** Investigate the kinetics and mechanisms of trehalose uptake during the freezing and thawing processes.
- **Comparative Studies:** Compare the efficacy of different trehalose delivery methods (e.g., freeze-induced uptake vs. electroporation).
- **Quality Control:** Ensure consistency and reproducibility of trehalose loading in cryopreservation procedures for cell banking and therapeutic applications.

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of trehalose in cryopreservation, highlighting its effect on cell viability and the conditions employed.

Table 1: Effect of Trehalose Concentration on Post-Thaw Cell Viability

Cell Type	Extracellular Trehalose Concentration (mM)	Other CPAs	Post-Thaw Viability/Recovery (%)	Reference
Human Pancreatic Islets	300	2 M DMSO	92% (vs. 58% with DMSO alone)	
Human Fetal Islet-like Cell Clusters	300	2 M DMSO	94% (vs. 42% without trehalose)	
Fibroblasts	250	None	>100 mM intracellular concentration achieved	
Human Adipose-Derived Stem Cells	250 or 400	None (with electroporation)	83% or 78%	
3T3 Fibroblasts	200 (intracellular)	None	>80%	
Human Keratinocytes	200 (intracellular)	None	70%	
Human Hepatocytes	200	10% DMSO	63% (vs. 47% with DMSO alone)	
Murine Embryos	100	1.5 M Glycerol	Optimal combination	
Human Peripheral Blood Stem Cells	1000	None	Higher viability than DMSO alone	

Table 2: Parameters for Freeze-Induced Uptake of Trehalose

Cell Type	Extracellular Trehalose (mM)	Optimal Cooling Rate (°C/min)	Resulting Intracellular Trehalose (mM)	Reference
Fibroblasts	250	40	>100	
Mesenchymal Stromal Cells	250	Not specified	20-50 (without electroporation)	
Mesenchymal Stromal Cells	250	Not specified	50-90 (with electroporation)	

## Experimental Protocols

### Protocol 1: Cryopreservation of Mammalian Cells using Freeze-Induced Uptake of Trehalose C14

This protocol describes a general procedure for cryopreserving mammalian cells using trehalose as a cryoprotectant, relying on freeze-induced uptake for intracellular delivery. <sup>14</sup>C-labeled trehalose is included to enable subsequent quantification.

Materials:

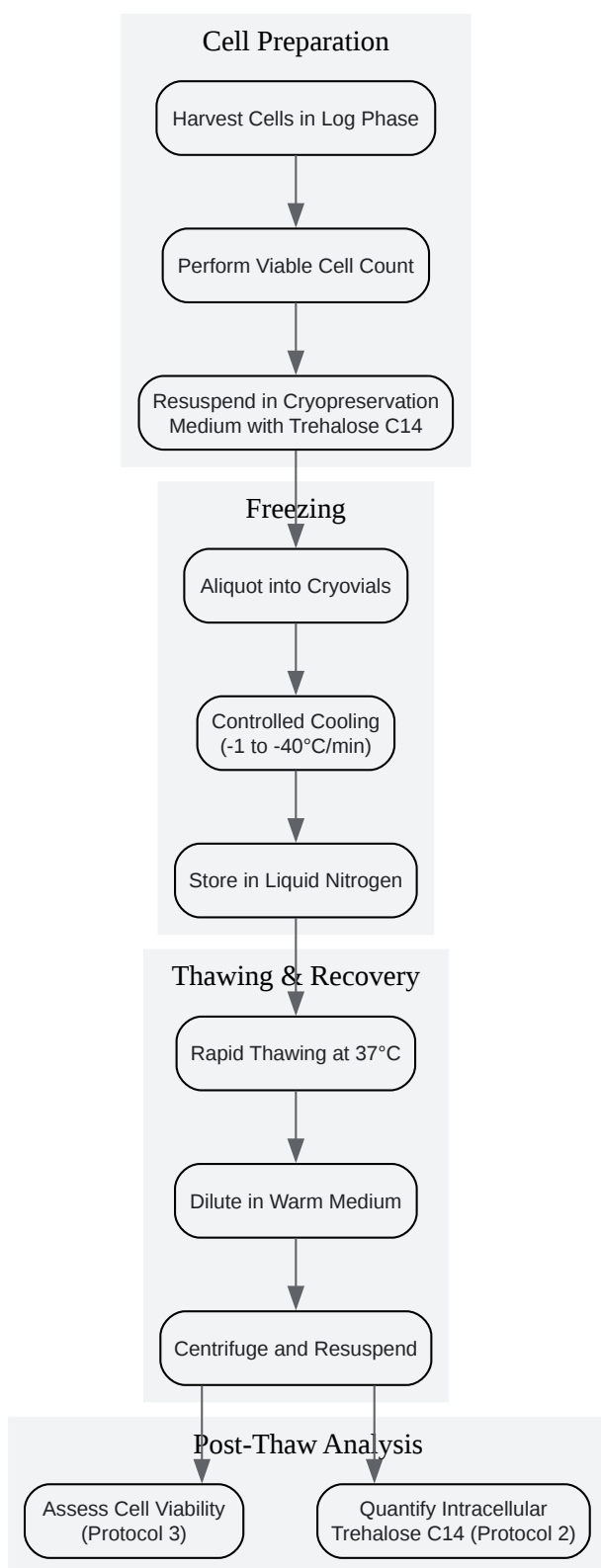
- Mammalian cells in exponential growth phase
- Complete cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA (for adherent cells)
- Cryopreservation Medium: Complete cell culture medium containing a desired concentration of trehalose (e.g., 250 mM). A portion of this trehalose should be <sup>14</sup>C-labeled to a known specific activity.
- Cryovials, sterile
- Controlled-rate freezer or a cell freezing container (e.g., CoolCell®)

- Liquid nitrogen storage dewar
- Water bath, 37°C

Procedure:

- Cell Preparation:
  - For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete culture medium. For suspension cells, proceed to the next step.
  - Centrifuge the cell suspension at 100-200 x g for 5 minutes.
  - Aspirate the supernatant and resuspend the cell pellet in fresh, complete culture medium.
  - Perform a viable cell count using a hemocytometer and Trypan Blue exclusion. The cell viability should be >90%.
  - Centrifuge the cells again and resuspend the pellet in the prepared Cryopreservation Medium containing **Trehalose C14** to a final concentration of  $1-5 \times 10^6$  viable cells/mL.
- Freezing:
  - Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
  - Place the cryovials into a controlled-rate freezer or a cell freezing container.
  - Freeze the cells at a cooling rate of -1°C/minute to -80°C. For optimizing freeze-induced uptake, a faster cooling rate of up to -40°C/minute may be tested.
  - Once the vials reach -80°C, transfer them to a liquid nitrogen dewar for long-term storage.
- Thawing:
  - Rapidly thaw the cryovials by immersing them in a 37°C water bath with gentle agitation until only a small ice crystal remains.

- Immediately transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete culture medium.
- Centrifuge at 100-200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cells in fresh, pre-warmed complete culture medium.
- A portion of the cells can now be used for viability assessment (Protocol 3) and another portion for quantifying intracellular **Trehalose C14** (Protocol 2).



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**Fig 1.** Workflow for cryopreservation with **Trehalose C14**.

## Protocol 2: Quantification of Intracellular Trehalose C14

This protocol details the steps to measure the amount of <sup>14</sup>C-labeled trehalose that has been successfully internalized by the cells post-thawing.

### Materials:

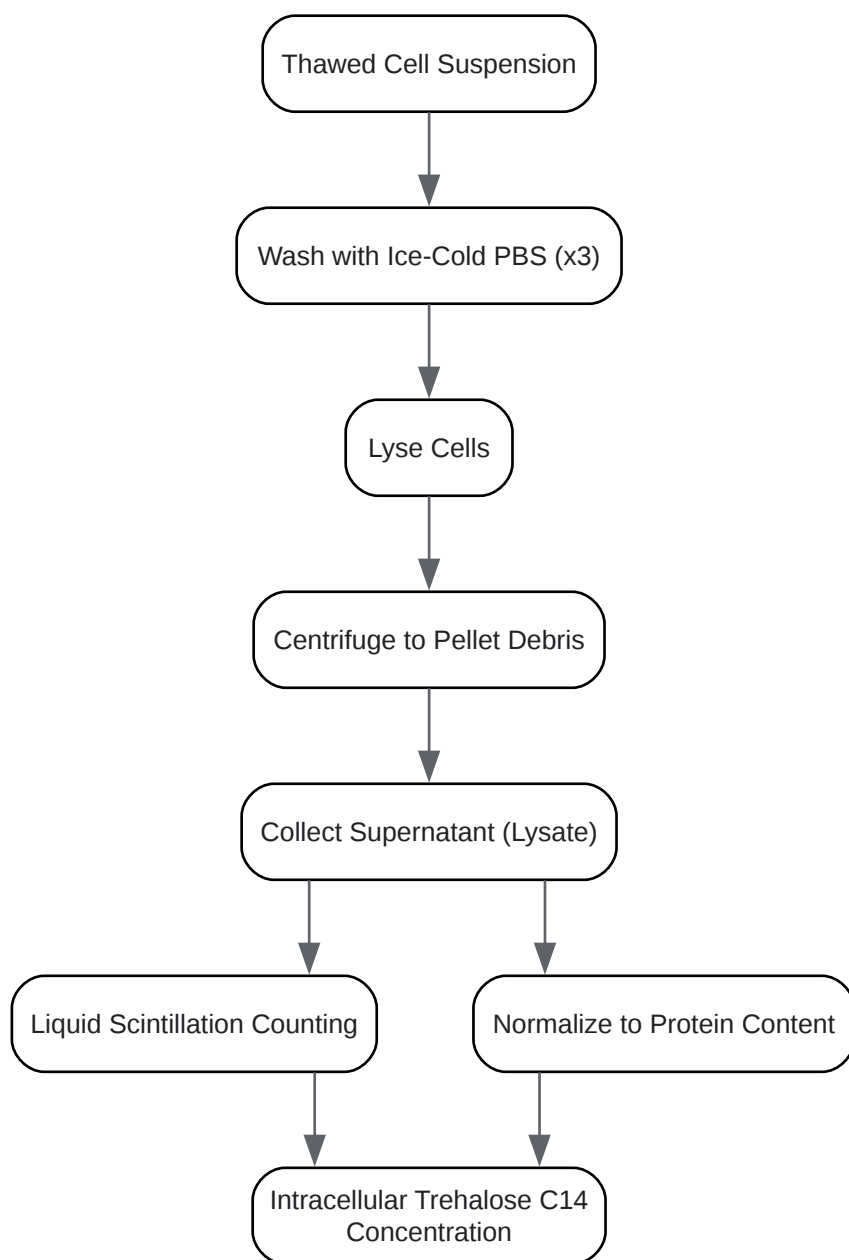
- Thawed cell suspension (from Protocol 1)
- Ice-cold PBS
- Cell lysis buffer (e.g., RIPA buffer or 0.2 M NaOH)
- Scintillation vials
- Scintillation cocktail
- Liquid scintillation counter
- Microcentrifuge
- Protein assay kit (e.g., BCA)

### Procedure:

- Washing:
  - Take a known number of thawed cells (e.g.,  $1 \times 10^6$  cells).
  - Transfer the cell suspension to a microcentrifuge tube.
  - Centrifuge at 300 x g for 5 minutes at 4°C.
  - Aspirate the supernatant.
  - Wash the cell pellet three times with 1 mL of ice-cold PBS to remove all extracellular **Trehalose C14**. Perform centrifugation after each wash.
- Cell Lysis:



- After the final wash, resuspend the cell pellet in a known volume (e.g., 200  $\mu$ L) of ice-cold cell lysis buffer.
- Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant (cell lysate) containing the intracellular components.
- Scintillation Counting:
  - Transfer the cell lysate to a scintillation vial.
  - Add an appropriate volume of scintillation cocktail (as per the manufacturer's instructions).
  - Mix thoroughly.
  - Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
  - Determine the protein concentration of the cell lysate using a BCA protein assay to normalize the data.
  - Convert the measured CPM to moles of trehalose using the known specific activity of the **Trehalose C14** stock.
  - The intracellular trehalose concentration can be expressed as moles of trehalose per milligram of protein or per number of cells.



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**Fig 2.** Workflow for quantifying intracellular **Trehalose C14**.

## Protocol 3: Post-Thaw Cell Viability and Recovery Assessment

Assessing cell viability and recovery after thawing is critical to determine the success of the cryopreservation protocol. It is recommended to assess viability at multiple time points (e.g., immediately post-thaw, and after 6 and 24 hours in culture) to account for delayed cell death.

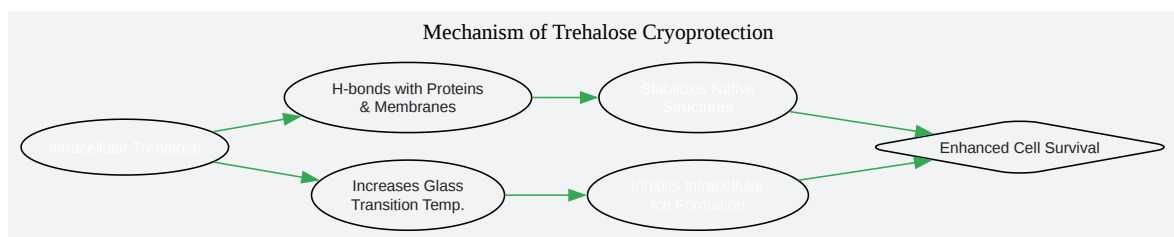
#### Materials:

- Thawed cell suspension (from Protocol 1)
- Complete cell culture medium
- Trypan Blue solution (0.4%)
- Hemocytometer or automated cell counter
- Multi-well culture plates
- Cell viability assay kit (e.g., MTS or resazurin-based)
- Plate reader

#### Procedure:

- Immediate Viability (Trypan Blue Exclusion):
  - Take a small aliquot of the resuspended thawed cells.
  - Mix the cell suspension with Trypan Blue solution (typically in a 1:1 ratio).
  - Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
  - Calculate the percentage of viable cells:  $(\text{Viable cells} / \text{Total cells}) \times 100$ .
- Cell Recovery and Proliferation (Culture-Based Assay):
  - Plate the remaining thawed cells at a known density in multi-well plates.
  - Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO<sub>2</sub>).
  - At specified time points (e.g., 6, 24, and 48 hours), assess cell viability using a metabolic assay such as MTS or a resazurin-based assay, following the manufacturer's protocol. These assays measure the metabolic activity of viable cells, providing an indication of cell health and proliferation.

- Measure the absorbance or fluorescence using a plate reader.
- Compare the results to a control group of cells that were not cryopreserved.



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**Fig 3.** Proposed mechanisms of trehalose cryoprotection.

## Troubleshooting

- Low Intracellular **Trehalose C14** Count:
  - Inefficient Uptake: Optimize the cooling rate. Faster rates (up to 40°C/min) may enhance freeze-induced uptake. Also, ensure the extracellular trehalose concentration is sufficient (typically 100-400 mM).
  - Incomplete Lysis: Ensure the lysis buffer and protocol are effective for your cell type. Sonication can be used to aid lysis.
  - Inadequate Washing: Ensure all extracellular trehalose is removed by performing at least three washes with ice-cold PBS.
- Low Post-Thaw Viability:
  - Suboptimal Trehalose Concentration: The optimal trehalose concentration is cell-type dependent. Perform a dose-response experiment.

- Osmotic Shock: Dilute the thawed cells slowly into a larger volume of culture medium to minimize osmotic stress.
- Inappropriate Cooling/Thawing Rates: Adhere to a controlled cooling rate and rapid thawing.

## Conclusion

The use of <sup>14</sup>C-labeled trehalose provides a powerful and quantitative method for developing and optimizing cryopreservation protocols. By enabling the direct measurement of intracellular cryoprotectant concentration, researchers can gain deeper insights into the mechanisms of cryoprotection and systematically improve post-thaw cell viability and function. The protocols outlined in these application notes provide a comprehensive framework for incorporating **Trehalose C14** into cryopreservation workflows, ultimately contributing to advancements in cell therapy, drug development, and biomedical research.

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